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Quantitative Data on 1-Phenylethanethiol

The table below summarizes the key quantitative data available for 1-Phenylethanethiol from a study on

fresh curry leaves (Bergera koenigii). The concentrations were quantified using stable isotope dilution assays

in combination with comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS)

[1].

Compound
Concentration in Fresh Curry
Leaves (OAV⁴)

Odor
Description

Odor Threshold in
Water (OTV)

(1S)-1-Phenylethane-
1-thiol

150,000 Sulfury, burnt 0.0004 µg/L (4 x 10⁻⁷
mg/L) [1]

(1R)-1-Phenylethane-
1-thiol

120,000 Sulfury, burnt 0.0005 µg/L (5 x 10⁻⁷
mg/L) [1]

> Note on OAVs: The extremely high Odor Activity Values (OAVs) for the two enantiomers confirm their

status as the character impact compounds responsible for the typical sulfury and burnt aroma of curry

leaves [1].
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Detailed Experimental Protocol

The identification and quantification of 1-Phenylethanethiol in curry leaves involved a rigorous multi-step

analytical process. The following workflow outlines the key stages from sample preparation to final

quantification [1]:
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Start: Fresh Curry Leaf Sample

Volatile Compound Extraction
(Solvent Extraction)

Aroma Extract Dilution Analysis (AEDA)
on GC-Olfactometry System

Identification of Key Odorants

Quantification of Target Compounds
(Stable Isotope Dilution Assays)

GC×GC-MS Analysis

Odor Activity Value (OAV) Calculation
(OAV = Concentration / Odor Threshold)

End: Data Interpretation

Click to download full resolution via product page

Key Workflow Stages:

Volatile Compound Extraction: Volatile compounds were isolated from the fresh curry leaves using

a solvent-based extraction technique [1].
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Aroma Extract Dilution Analysis (AEDA): This technique was used with Gas Chromatography-

Olfactometry (GC-O) to screen the extract and pinpoint the most potent odor-active compounds by
progressively diluting the sample until no aroma was detected at the GC-O port. 1-Phenylethane-1-

thiol was identified as one of the most odor-active volatiles [1].
Quantification via Stable Isotope Dilution Assays (SIDA): The specific concentrations of the target

thiols were measured using SIDA. This highly accurate method uses deuterated or carbon-13 labeled
analogs of the analyte as an internal standard to correct for losses during sample preparation and

analysis [1].
High-Resolution Analysis: The complex extract was analyzed using comprehensive two-

dimensional gas chromatography-mass spectrometry (GC×GC-MS), which provides superior
separation power and sensitivity compared to standard 1D-GC-MS, which is crucial for confirming

trace-level compounds like thiols [1].
Sensory Contribution Calculation: The Odor Activity Value (OAV) was calculated for each

compound by dividing its concentration by its odor threshold in water. An OAV greater than 1
indicates the compound likely contributes to the aroma [1].

Finding More Information

The provided data is specific to curry leaves. To find odor thresholds in other matrices for a comprehensive

guide, I suggest these approaches:

Consult Specialized Databases: Search for 1-Phenylethanethiol in dedicated flavor and fragrance

databases such as Leffingwell & Associates' Flavor-Base or EPA's CompTox Chemicals
Dashboard, which may collate threshold data from older literature.

Conduct Targeted Literature Searches: Use academic databases (Scifinder, Web of Science) with
specific queries like "1-phenylethanethiol sensory threshold model wine" or "1-phenylethanethiol
meat flavor" to find studies in other specific food systems.
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To cite this document: Smolecule. [1-Phenylethanethiol threshold in different food matrices].
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phenylethanethiol-threshold-in-different-food-matrices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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